molecular formula C6H4N8O B2708336 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 161372-20-9

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2708336
CAS No.: 161372-20-9
M. Wt: 204.153
InChI Key: CHUWWWHGKCHHAH-UHFFFAOYSA-N
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Description

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This compound serves as a versatile core structure for designing potent and selective inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis , and their overexpression is frequently associated with various hematological malignancies and solid tumors. The molecular architecture of this compound, featuring a triazolopyrimidinone core decorated with a tetrazole moiety, is engineered to act as an ATP-competitive inhibitor. Researchers utilize this scaffold to explore and modulate PIM kinase activity in cancer cell lines, investigating its effects on downstream signaling pathways and tumor growth. Its structure-activity relationship (SAR) has been a focus of optimization studies aimed at enhancing potency and achieving selectivity over other kinases . Consequently, this molecule is a critical tool compound for probing PIM kinase biology and for the preclinical evaluation of novel targeted cancer therapeutics.

Properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N8O/c15-5-3(4-10-12-13-11-4)1-7-6-8-2-9-14(5)6/h1-2H,(H,7,8,9)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUWWWHGKCHHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-aminotetrazole with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3.1. Azide-Nitrile Cycloaddition

A common method for synthesizing tetrazole-containing compounds involves the azide-nitrile cycloaddition reaction. This reaction is typically catalyzed by metals like copper or zinc and can be used to form tetrazole rings, which are then incorporated into more complex heterocycles .

3.2. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial in modifying the structure of heterocyclic compounds. For example, Grignard reagents can be used to introduce substituents onto the triazole ring, enhancing the compound's reactivity and potential biological activity.

3.3. Coupling Reactions

Coupling reactions, such as the Sonogashira coupling, are often employed to extend the conjugation of heterocyclic systems. This can involve the reaction of halo-substituted heterocycles with alkynes in the presence of palladium catalysts .

Potential Chemical Reactions for 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H- triazolo[1,5-a]pyrimidin-7-one

Given the structure of 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H- triazolo[1,5-a]pyrimidin-7-one , potential chemical reactions could include:

  • Azide-Nitrile Cycloaddition : This could be used to form or modify the tetrazole ring.

  • Nucleophilic Substitution : Useful for introducing new substituents onto the triazolopyrimidine core.

  • Coupling Reactions : Such as Sonogashira or Suzuki-Miyaura reactions to extend the conjugation or introduce new functional groups.

Data and Research Findings

CompoundReaction TypeYield/ConditionsReference
1,2,4-Triazolo[1,5-a]pyridinesMicrowave-mediated synthesis83% yield, toluene, 120°C
Pyrido[3,4-e] triazolo[1,5-a]pyrimidinesMulti-step synthesis involving nucleophilic substitutionsVarious yields, multiple steps
6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidinesAzide-nitrile cycloaddition42–89% yield, optimized conditions

Scientific Research Applications

Biological Applications

1. Antitumor Activity:
Recent studies have highlighted the potential of compounds similar to 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as antitumor agents. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to exhibit significant anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Research indicates that modifications in the structure can enhance its efficacy against various cancer cell lines .

2. Enzyme Inhibition:
This compound has been investigated for its inhibitory effects on several enzymes that play critical roles in disease pathways. For instance, it has shown promise as an inhibitor of kinases and other enzymes implicated in cancer and inflammatory diseases . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Synthetic Applications

1. Versatile Synthesis Pathways:
The synthesis of this compound can be achieved through various synthetic routes involving the reaction of appropriate precursors under controlled conditions. These pathways allow for the introduction of different functional groups that can modulate the compound's biological activity and solubility .

2. Material Science:
Beyond biological applications, this compound has garnered interest in material science due to its photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials where its unique electronic properties can be harnessed .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro using derivatives based on the tetrazole-triazole scaffold .
Study 2 Enzyme InhibitionIdentified as a potent inhibitor of kinases involved in cancer pathways; structure-activity relationship studies indicated that specific substitutions enhance activity .
Study 3 Material ScienceExplored as a candidate for OLED applications due to its favorable electronic properties; showed promising results in preliminary tests for light emission efficiency .

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s unique structure allows it to bind to active sites of proteins or nucleic acids, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of the triazolopyrimidinone core is critical for modulating biological activity. Key comparisons include:

Compound Substituent at 6-Position Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1H-Tetrazol-5-yl 227.16 Under investigation -
2-Amino-6-benzyl derivative (8) Benzyl ~280 (estimated) Inactive (NLRP3 inhibition)
5-Methyl-2-trifluoromethyl derivative Trifluoromethyl 218.14 Structural data only
2-Amino-5-(ethoxymethyl) derivative Ethoxymethyl 209.21 Unreported activity
6-Methyl derivative (6) Methyl ~180 (estimated) Inactive (NLRP3 inhibition)
  • Tetrazole vs. This may improve solubility and target engagement, as seen in other tetrazole-containing drugs .

Physicochemical Properties

  • Solubility : Tetrazole’s acidic proton (pKa ~4.9) enhances water solubility at physiological pH, a stark contrast to lipophilic substituents like isopropyl (e.g., CAS 879624-32-5, logP ~1.5) .
  • Metabolic Stability : Tetrazole is resistant to oxidative metabolism, offering advantages over ethoxymethyl or methoxy groups, which may undergo demethylation .

Biological Activity

The compound 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a complex heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H5N7OC_6H_5N_7O, with a molecular weight of approximately 165.15 g/mol . The structure features a triazolo-pyrimidine framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC₆H₅N₇O
Molecular Weight165.15 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that compounds with tetrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and have shown promising results.

Anticancer Properties

Studies have demonstrated that similar compounds possess cytotoxic effects against cancer cell lines. For example:

  • Compound A (related structure) showed an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells.
  • Compound B exhibited activity against breast cancer T47D cells with IC50 values of 27.3 µM .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The presence of multiple nitrogen atoms allows for strong interactions with biological targets.

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in Chemistry and Biological Activities reported that triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications to enhance potency .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of tetrazole-containing compounds revealed that they inhibited the growth of several pathogenic bacteria effectively. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance activity .
  • In Vivo Studies : In vivo studies are required to further validate the efficacy and safety profile of this compound in animal models. Preliminary results suggest potential therapeutic applications in treating infections and cancers .

Q & A

Q. What are the optimized synthetic routes for 6-(1H-tetrazol-5-yl)-triazolo[1,5-a]pyrimidin-7-one, and how are reaction conditions tailored to improve yield?

The synthesis typically involves multicomponent reactions (MCRs) combining tetrazole precursors with triazolo-pyrimidine intermediates. For example, a three-step protocol may include:

  • Cyclization : Using sulfur/nitrogen sources (e.g., sodium azide) under catalytic conditions (e.g., TMDP catalyst in water/ethanol solvent systems) to form the triazole ring .
  • Tetrazole Functionalization : Introducing the tetrazole moiety via Huisgen azide-alkyne cycloaddition (click chemistry) under copper catalysis .
  • Purification : Recrystallization in ethanol or methanol, followed by vacuum drying to isolate the product. Yield optimization requires precise stoichiometric ratios (1:1 molar ratios of precursors) and temperature control (80–100°C) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, tetrazole carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretching) and 3100–3200 cm1^{-1} (N-H deformation) confirm triazole and tetrazole groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry in analogs .
  • Elemental Analysis : Validates purity (>95%) by matching experimental vs. theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How does the tetrazole substituent influence the compound’s electronic properties and reactivity in pharmacological applications?

The tetrazole group enhances electron-withdrawing effects, stabilizing the triazolo-pyrimidine core and increasing binding affinity to biological targets (e.g., enzymes). Computational studies (DFT) show:

  • Electron Density Distribution : The tetrazole’s nitrogen atoms delocalize charge, reducing the HOMO-LUMO gap (ΔE ≈ 3.5 eV) and promoting interactions with hydrophobic enzyme pockets .
  • Acid-Base Behavior : Tetrazole’s pKa (~4.9) enables pH-dependent solubility, critical for bioavailability in physiological environments .
  • SAR Studies : Derivatives with methyltetrazole show 20–30% higher antimicrobial activity compared to non-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. Mitigation approaches include:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial testing, IC50_{50} for enzyme inhibition) .
  • Metabolic Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?

Follow the INCHEMBIOL framework :

  • Abiotic Stability : Hydrolysis half-life (t1/2_{1/2}) under varying pH (e.g., t1/2_{1/2} > 30 days at pH 7 suggests moderate persistence).
  • Biotic Degradation : Soil microcosm studies with LC-MS monitoring to track metabolite formation (e.g., tetrazole cleavage products).
  • Toxicity Profiling : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition assays (OECD 201/202 guidelines).

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/CatalystSolventTemp. (°C)Yield (%)Reference
CyclizationTMDP (5 mol%)H2_2O/EtOH8078
Tetrazole AdditionCuSO4_4/NaAscDMSO6065
PurificationEthanol-RT95 (purity)

Q. Table 2. Biological Activity Comparison

DerivativeAntimicrobial IC50_{50} (µg/mL)Anticancer IC50_{50} (µM)Reference
Parent Compound12.5 (S. aureus)45 (HeLa)
Methyltetrazole Analog8.7 (S. aureus)32 (HeLa)

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